1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid
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Overview
Description
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a nitrophenyl group
Preparation Methods
The synthesis of 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the thiazole and piperidine rings with the nitrophenyl group under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Coupling Reactions: The thiazole and piperidine rings can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, metal hydrides, and nitrating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the thiazole and piperidine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar compounds to 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid include:
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide: Differing by the presence of a carboxamide group instead of a carboxylic acid group.
1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid: Featuring an amino group instead of a nitro group.
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyrrolidine-4-carboxylic Acid: Containing a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-14(20)10-4-6-17(7-5-10)15-16-13(9-23-15)11-2-1-3-12(8-11)18(21)22/h1-3,8-10H,4-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQBEOHCXLKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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